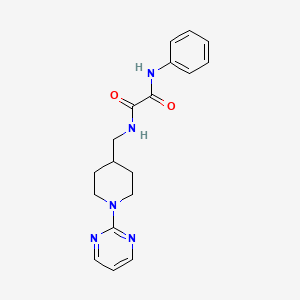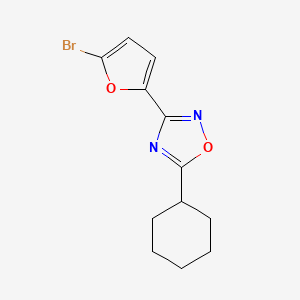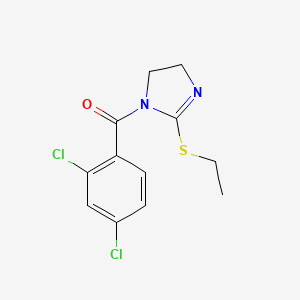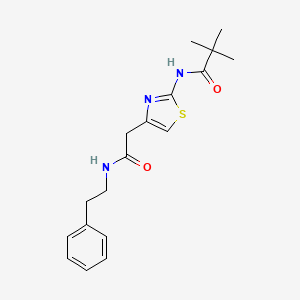![molecular formula C16H12FN3O4 B2666449 N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide CAS No. 1808890-82-5](/img/structure/B2666449.png)
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide, commonly known as CFM-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer research. CFM-2 has been shown to inhibit the activity of a specific protein, which is involved in the regulation of cell growth and division. In
作用机制
CFM-2 binds to the ATP-binding pocket of PLK1, preventing the protein from phosphorylating its downstream targets. This leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells. CFM-2 has been shown to be highly selective for PLK1, with little to no activity against other kinases.
Biochemical and Physiological Effects
CFM-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. In addition, CFM-2 has been shown to inhibit tumor growth in animal models of cancer. CFM-2 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of CFM-2 is its specificity for PLK1, which allows for targeted inhibition of cancer cells without affecting normal cells. In addition, CFM-2 has been shown to have minimal toxicity in animal models. However, CFM-2 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. CFM-2 also has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on CFM-2. One area of interest is the development of more potent and selective PLK1 inhibitors based on the structure of CFM-2. Another area of interest is the exploration of the use of CFM-2 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the development of novel drug delivery systems that can improve the solubility and half-life of CFM-2 in vivo could enhance its efficacy as a therapeutic agent.
Conclusion
In conclusion, CFM-2 is a small molecule inhibitor that has shown promise as a potential cancer therapy. Its specificity for PLK1 and minimal toxicity make it an attractive target for cancer research. Further research is needed to explore its potential in combination with other cancer therapies and to develop more effective drug delivery systems.
合成方法
The synthesis of CFM-2 involves several steps, including the reaction of 2-fluorobenzylcyanide with 3-methoxy-2-nitrobenzoyl chloride, followed by the addition of a base to remove the chlorine atom. The final product is obtained through recrystallization and purification. The synthesis of CFM-2 has been reported in several scientific papers, and the procedure has been optimized to yield high purity and high yields.
科学研究应用
CFM-2 has been extensively studied for its potential use in cancer research. The protein that CFM-2 inhibits, known as polo-like kinase 1 (PLK1), is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of PLK1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy.
属性
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-24-14-8-4-6-11(15(14)20(22)23)16(21)19-13(9-18)10-5-2-3-7-12(10)17/h2-8,13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJIYQWSKKFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NC(C#N)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)

![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)
![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(pyridin-4-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2666375.png)
![N-{6-azaspiro[2.5]octan-1-yl}-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2666377.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2666382.png)
![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2666384.png)

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2666387.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2666389.png)